molecular formula C11H19Cl2N3 B1500932 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride CAS No. 1185318-67-5

1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride

Cat. No.: B1500932
CAS No.: 1185318-67-5
M. Wt: 264.19 g/mol
InChI Key: ORUJSAJSZZLTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS 1185318-67-5) is a chemical compound supplied for research purposes. With a molecular formula of C11H19Cl2N3 and a molecular weight of 264.20 g/mol , this molecule is primarily utilized in pharmaceutical research as a key intermediate in the synthesis of novel bioactive compounds. Its structure, featuring both pyridine and piperidine rings, is commonly found in molecules that target the central nervous system . This compound shows particular utility in the development of selective receptor modulators. Research indicates its applicability in creating ligands for nicotinic acetylcholine receptors, making it a relevant scaffold for studies focused on cognitive function, neurodegeneration, and addiction pathways . The molecular architecture of this compound supports potential blood-brain barrier penetration, thereby enhancing its value in neuropharmacology research . It is also employed in structure-activity relationship studies, where it serves as a core structure to optimize the potency and selectivity of potential therapeutic agents. Piperidine and pyridine rings are privileged structures in medicinal chemistry, found in a wide array of approved pharmaceuticals and fine chemicals due to their ability to positively influence a molecule's pharmacological profile, metabolic stability, and permeability . This product is intended for research and further chemical fabrication in a laboratory setting only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-11-2-1-7-14(9-11)8-10-3-5-13-6-4-10;;/h3-6,11H,1-2,7-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUJSAJSZZLTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671483
Record name 1-[(Pyridin-4-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-67-5
Record name 1-[(Pyridin-4-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding N-oxide.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyridine or piperidine rings can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride with structurally or functionally related dihydrochloride salts and piperidine derivatives:

Compound Key Structural Features Primary Applications Key Differences References
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride Piperidine core, pyridin-4-ylmethyl group, dihydrochloride salt Likely CNS-targeting pharmaceuticals (inferred from analogs) Unique substitution pattern for receptor specificity
Putrescine/Cadaverine Dihydrochloride Aliphatic diamine, dihydrochloride salt Analytical standards for biogenic amine quantification Simpler structure; lacks aromatic/heterocyclic moieties
Octenidine Dihydrochloride Bis-pyridinium core, dihydrochloride salt Topical antimicrobial agent Larger, symmetric structure; broad-spectrum activity
Capmatinib Dihydrochloride Non-chiral, pyridinyl-substituted carboxamide Anticancer therapy (MET inhibitor) Complex heterocyclic system; polymorphic behavior
Trientine Dihydrochloride Linear tetraamine, dihydrochloride salt Copper chelation (Wilson’s disease) Chelating properties vs. receptor targeting
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyrrolidine instead of piperidine, dihydrochloride salt Unspecified (structural analog) Altered ring size affects pharmacokinetics
Diphenylpyraline Hydrochloride Piperidine core, diphenylmethoxy group, hydrochloride salt Antihistaminic agent Monohydrochloride salt; different substituents

Key Observations:

Solubility and Salt Forms: The dihydrochloride salt form (two HCl molecules) in the target compound significantly improves aqueous solubility compared to monohydrochloride analogs like diphenylpyraline hydrochloride, which may enhance oral bioavailability .

Structural Influence on Activity: The pyridin-4-ylmethyl group differentiates the compound from simpler dihydrochlorides like putrescine, which lack aromatic systems critical for receptor binding .

Pharmacological Niche :

  • Unlike capmatinib dihydrochloride (an anticancer agent), the target compound’s piperidine-pyridine scaffold aligns with neuroactive drugs, possibly targeting histamine or serotonin receptors .
  • The dihydrochloride form may also mitigate hygroscopicity issues observed in capmatinib, improving storage stability .

Regulatory and Safety Considerations: While trientine dihydrochloride is tightly regulated for metal chelation, the target compound’s safety profile would depend on substituent toxicity, as seen in sensitization risks of S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Dihydrochlorides

Property 1-Pyridin-4-ylmethyl-piperidin-3-ylamine DHC Octenidine DHC Capmatinib DHC
Molecular Weight (g/mol) ~300 (estimated) 496.4 792.7
Solubility High (pH-dependent) High in water pH-dependent
Hygroscopicity Likely moderate Low Slightly hygroscopic
Chirality Chiral (piperidine core) Achiral Achiral

Table 2: Pharmacological Comparison

Compound Therapeutic Area Mechanism Salt Advantage
Target compound CNS disorders (hypothesized) Receptor modulation Enhanced solubility/stability
Octenidine DHC Antimicrobial Membrane disruption Stability in formulations
Trientine DHC Wilson’s disease Copper chelation Bioavailability for oral use

Biological Activity

1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of pain management and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride is C₁₂H₁₈Cl₂N₂. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. Its structural features contribute to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride may act on several biological pathways:

  • Histamine Receptors : Compounds with similar structures have been shown to act as ligands for histamine receptors, particularly H3 and sigma receptors, which are implicated in nociceptive and neuropathic pain pathways .
  • Phosphoinositide 3-Kinase (PI3K) Pathway : Inhibition of the PI3K pathway is significant in cancer therapy and metabolic disorders. This suggests that the compound may have potential therapeutic applications in these areas.

Case Studies

  • Pain Management : A study focused on dual-action ligands targeting histamine H3 and sigma receptors demonstrated that compounds structurally related to 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride exhibited a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. This highlights the potential of such compounds in developing new pain relief medications .
  • Inhibition Studies : Kinetic studies have shown that related piperidine derivatives can act as competitive inhibitors for various enzymes, suggesting that 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride may share similar inhibitory properties .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride:

Compound NameBiological ActivityKey Findings
KSK67Sigma receptor ligandHigh affinity for σ1 receptors; significant analgesic activity
KSK68Dual receptor ligandExhibits high affinity at both H3 and σ1 receptors; effective in pain models
Compound 12Analgesic activityBroad spectrum analgesic effects observed in vivo

Pharmacological Implications

The unique combination of structural features in 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride allows for modifications that can enhance its efficacy and selectivity toward specific biological targets. The ongoing research into its mechanism of action and potential therapeutic applications could lead to significant advancements in treating conditions such as chronic pain, cancer, and metabolic disorders.

Preparation Methods

General Synthetic Strategy

The preparation of 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride typically involves multi-step organic synthesis starting from appropriately substituted piperidone or piperidine derivatives and pyridine-containing intermediates. The synthetic route includes:

  • Protection of functional groups (e.g., tert-butoxycarbonyl protection)
  • Amination or reductive amination steps
  • Coupling with pyridinylmethyl groups
  • Salt formation with hydrochloric acid to yield the dihydrochloride salt

Detailed Preparation Methodology from Patent CN106432232A

A comprehensive synthetic method for related piperidine-pyridine fused compounds, which can be adapted for 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride, is described in patent CN106432232A. The key steps are:

Step 1: Synthesis of N-tertbutyloxycarbonyl-4-piperidone

  • Starting from 4-piperidone hydrochloride, react with sodium bicarbonate and dimethyl dicarbonate in aqueous acetone at room temperature for 24 hours.
  • Extract and purify to obtain N-tertbutyloxycarbonyl-4-piperidone with a yield of approximately 91-93%.

Step 2: Synthesis of 4-amino-1-tertbutoxycarbonylpiperidine

  • React the protected piperidone with ammonia in ethanol and titanium tetraisopropylate under nitrogen atmosphere.
  • Reduce with sodium borohydride at controlled temperature (<30°C).
  • Workup involves acid-base extraction and purification to yield 4-amino-1-tertbutoxycarbonylpiperidine with about 81-82% yield.

Step 3: Coupling and Cyclization

  • The amino-piperidine intermediate is reacted with pyridine derivatives (e.g., nicotinic acid derivatives) using coupling agents such as diphenylphosphoryl azide and triethylamine in toluene.
  • The reaction is refluxed for several hours, followed by acid-base workup and recrystallization.
  • This yields the target compound or closely related analogs with yields around 78%.

Step 4: Formation of Dihydrochloride Salt

  • The free amine is treated with hydrogen chloride gas or hydrochloric acid in an organic solvent.
  • The resulting dihydrochloride salt precipitates and is isolated by filtration and recrystallization.

Alternative Synthetic Route from Patent CN1583742A

Another method relevant to the preparation of piperidinyl amines involves:

  • Preparation of 1-benzyl-4-piperidinylpiperidine via reduction of 1-benzyl-4-piperidinyl tetrahydropyridine.
  • Catalytic hydrogenation to remove the benzyl protecting group, yielding 4-piperidinylpiperidine.
  • Treatment with hydrogen chloride gas in an organic solvent to form the dihydrochloride salt.
  • This method emphasizes catalytic reduction and salt formation steps important for amine hydrochloride synthesis.

Reaction Conditions and Yields Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of 4-piperidone 4-piperidone HCl, NaHCO3, dimethyl dicarbonate, acetone/water, RT, 24h 91-93 Formation of N-tertbutyloxycarbonyl-4-piperidone
2 Reductive amination Ammonia ethanol, Ti(OiPr)4, NaBH4, N2, <30°C, 4h 81-82 4-amino-1-tertbutoxycarbonylpiperidine
3 Coupling with pyridine derivative Pyridine acid derivative, diphenylphosphoryl azide, triethylamine, toluene, reflux 5h ~78 Formation of piperidine-pyridine fused compound
4 Salt formation HCl gas or aqueous HCl, organic solvent, filtration, recrystallization Quantitative Formation of dihydrochloride salt

Research Findings and Optimization Notes

  • The protection step using tert-butoxycarbonyl groups is critical for selective amination and to prevent side reactions.
  • Sodium borohydride reduction must be temperature-controlled to avoid decomposition and side products.
  • Coupling reactions benefit from inert atmosphere (nitrogen) and reflux conditions to ensure complete conversion.
  • The dihydrochloride salt formation improves compound stability and crystallinity, facilitating purification.
  • Purity and yield optimization often involve recrystallization from mixed solvents such as ethyl acetate/methanol or aqueous acetic acid washes.

Q & A

Q. What are the optimal synthetic routes for 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves coupling pyridine-4-carbaldehyde with piperidin-3-ylamine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate), followed by hydrochloric acid treatment to form the dihydrochloride salt . Reaction temperature (60–80°C) and solvent choice (e.g., methanol or DMF) critically affect yield. For example, using NaBH₄ as a reducing agent in methanol at 70°C achieves ~75% yield, while LiAlH₄ in THF may offer higher selectivity but lower scalability .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended for biological assays).
  • NMR (¹H and ¹³C) to confirm substitution patterns: pyridine protons resonate at δ 8.5–8.7 ppm, while piperidine protons appear at δ 2.5–3.5 ppm .
  • Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 222.1 for the free base).

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Begin with in vitro assays :
  • Receptor binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ determination).
  • Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to establish safe concentration ranges (<100 µM typically) .
  • Solubility testing in PBS (pH 7.4) and DMSO for formulation compatibility.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to predict blood-brain barrier permeability. Use QSAR models to modify substituents on the pyridine or piperidine rings, enhancing metabolic stability. For example, introducing electron-withdrawing groups on the pyridine ring reduces CYP450-mediated oxidation . Tools like Schrödinger’s Glide can predict binding affinities to off-target proteins (e.g., hERG channels) to mitigate toxicity risks .

Q. How to resolve contradictory data in receptor activation studies (e.g., partial agonist vs. antagonist effects)?

  • Methodological Answer : Conduct functional assays (e.g., cAMP accumulation or calcium flux) alongside binding assays. Contradictions may arise from assay conditions (e.g., GTPγS concentration in binding buffers). For example, low GTPγS (<10 µM) may bias results toward agonist activity. Validate findings using knockout cell lines (e.g., CRISPR-edited HEK-293 lacking target receptors) to confirm specificity .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral piperidine center?

  • Methodological Answer :
  • Chiral chromatography (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers post-synthesis.
  • Asymmetric catalysis : Use (R)-BINAP ligands in palladium-catalyzed couplings to favor the desired (S)-enantiomer (>90% ee) .
  • Crystallization : Recrystallize intermediates from ethanol/water mixtures to enrich enantiopurity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.